molecular formula C13H17NO2 B12614959 Ethyl 3-(2-methylanilino)but-2-enoate CAS No. 885469-90-9

Ethyl 3-(2-methylanilino)but-2-enoate

Cat. No.: B12614959
CAS No.: 885469-90-9
M. Wt: 219.28 g/mol
InChI Key: RCJKNVHDRNYDPQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylanilino)but-2-enoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of butenoic acid and features an ethyl ester group attached to the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methylanilino)but-2-enoate typically involves the reaction of ethyl acetoacetate with 2-methylaniline under acidic or basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include ethyl acetoacetate, 2-methylaniline, and a suitable acid or base catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylanilino)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-methylanilino)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylanilino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(2-methylanilino)but-2-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

885469-90-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3-(2-methylanilino)but-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)9-11(3)14-12-8-6-5-7-10(12)2/h5-9,14H,4H2,1-3H3

InChI Key

RCJKNVHDRNYDPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=CC=C1C

Origin of Product

United States

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